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Introduction

The selective hydrogenation of alkynes is a cornerstone transformation in organic synthesis,
providing access to valuable alkenes and alkanes that are prevalent in pharmaceuticals,
natural products, and advanced materials. Transition metal catalysis, particularly with
ruthenium-based catalysts, offers a versatile and efficient platform for achieving high levels of
chemo- and stereoselectivity in these reactions. While Ruthenium(lll) chloride (RuCls) is an
inexpensive and readily available ruthenium source, its direct application as a catalyst for
alkyne hydrogenation has been shown to be challenging, often exhibiting low reactivity.
However, its role as a precursor to more active ruthenium catalytic species is a viable strategy.
This document provides an overview of the application of ruthenium catalysts in alkyne
hydrogenation, with a focus on practical protocols and comparative data for various ruthenium
systems.

Catalytic Activity of Ruthenium(lll) Chloride

Direct use of Ruthenium(lll) chloride as a catalyst for the hydrogenation of alkynes has been
investigated, with studies indicating low catalytic efficacy. In a screening of various ruthenium
catalysts for the transfer hydrogenation of diphenylacetylene, RuCls demonstrated "very low"
reactivity[1]. Similarly, in another study focusing on transfer hydrogenation, RuCls as a potential
catalyst precursor resulted in "almost zero conversion”[2]. These findings suggest that RuCls, in
its simple hydrated or anhydrous form, is not an efficient catalyst for alkyne hydrogenation
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under typical conditions. Its limited solubility and the stability of the Ru(lll) oxidation state likely
contribute to its low activity.

However, RuCls can serve as a precursor for the in-situ generation of more active ruthenium
catalysts. The addition of ligands, such as phosphines, can lead to the formation of catalytically
active Ru(ll) or Ru(0) species. For example, the combination of RuCls and triphenylphosphine
(PPhs) has been reported as an efficient system for the catalytic hydrogenation of other
functional groups, indicating the potential for activation of RuCls through ligand addition[3].

High-Performance Ruthenium Catalysts for Alkyne
Hydrogenation

Given the low intrinsic activity of RuCls, research has largely focused on well-defined ruthenium
complexes that exhibit superior performance. These catalysts offer advantages in terms of
activity, selectivity, and functional group tolerance. Common classes of active ruthenium
catalysts include:

e Ruthenium Carbonyls: Triruthenium dodecacarbonyl (Rus(CO)i12) is an effective catalyst for
the transfer hydrogenation of alkynes, often yielding E-alkenes with high selectivity when
alcohols are used as the hydrogen source[1].

o Ruthenium(ll) Arene Complexes: Dimeric complexes such as [RuClz(p-cymene)]z are
versatile precursors for a range of catalytic transformations, including the complete reduction
of alkynes to alkanes via transfer hydrogenation[4].

o Ruthenium(ll) Phosphine Complexes: Complexes like RuClz(PPhs)s and RUHCI(CO)(PPhs)s
are well-established catalysts for various hydrogenation reactions, including the selective
hydrogenation of alkynes[5][6].

The choice of catalyst, solvent, hydrogen source (Hz gas or a transfer agent), and reaction
conditions dictates the outcome of the hydrogenation, allowing for selective access to cis-
alkenes, trans-alkenes, or alkanes.

Data Presentation
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Table 2: Hydrogenation of Various Alkynes using
RuUuHCI(CO)(PPhs)s with H2 Gas
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Table 3: Full Hydrogenation of Internal Alkynes to
Alkanes via Transfer Hydrogenation
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Experimental Protocols

Protocol 1: E-Selective Semihydrogenation of
Diphenylacetylene via Transfer Hydrogenation

This protocol is adapted from a procedure utilizing Rus(CO)a2 for the E-selective
semihydrogenation of diaryl alkynes using an alcohol as the hydrogen source[1].

Materials:
» Diphenylacetylene

e Triruthenium dodecacarbonyl (Ruz(CO)i12)
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Potassium tert-butoxide (tBuOK)

Anhydrous toluene

Benzyl alcohol

Argon gas

Oven-dried microwave reaction vial (5 mL) with a magnetic stir bar
Procedure:

» To the oven-dried microwave reaction vial, add diphenylacetylene (0.2 mmol, 35.6 mg),
Rus(C0O)12 (0.0013 mmol, 0.85 mg, 2 mol% Ru), and tBuOK (0.04 mmol, 4.5 mg).

e Seal the vial and connect it to a Schlenk line.
o Evacuate the vial and backfill with argon. Repeat this cycle three times.

e Using a syringe, add anhydrous toluene (1.0 mL) and benzyl alcohol (0.4 mmol, 41.5 uL) to
the vial.

» Place the sealed vial in a preheated heating block at 100 °C.
 Stir the reaction mixture for 24 hours.

 After cooling to room temperature, the reaction mixture can be analyzed by GC-MS or *H
NMR to determine conversion and selectivity.

 For purification, the solvent can be removed under reduced pressure, and the residue
purified by column chromatography on silica gel.

Protocol 2: trans-Selective Hydrogenation of an Internal
Alkyne with H2 Gas

This protocol describes the trans-selective hydrogenation of an internal alkyne using a
commercially available ruthenium hydride complex and ex situ generated hydrogen gas[5].
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Materials:

¢ Internal alkyne (e.g., diphenylacetylene)

« RUHCI(CO)(PPhs)s

e Anhydrous THF

e Zinc powder

e 6 M Hydrochloric acid

o Two-chamber reactor or similar setup for ex situ gas generation
e Argon gas

Procedure:

e In one chamber of the reactor, place the internal alkyne (0.2 mmol) and RuHCI(CO)(PPhs)s
(0.005 mmol, 4.8 mg, 2.5 mol%).

o Evacuate and backfill the chamber with argon three times.

e Add anhydrous THF (1.0 mL) via syringe.

 In the second chamber, add zinc powder (2.1 mmol, 137 mg).

e Carefully add 6 M HCI (1.0 mL) to the chamber containing zinc to generate hydrogen gas.
« Stir the reaction mixture in the first chamber at 45 °C for 18 hours.

e Upon completion, cool the reaction to room temperature and carefully vent the excess
hydrogen pressure.

e The reaction mixture can be filtered through a short pad of silica gel, and the solvent
removed under reduced pressure to yield the product.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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